molecular formula C13H17N3O B2615128 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 922983-91-3

1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2615128
CAS No.: 922983-91-3
M. Wt: 231.299
InChI Key: UAWGFQDEVRSRIA-UHFFFAOYSA-N
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Description

1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic small molecule featuring a urea linker connecting two 1-ethyl-1H-indole moieties. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . Research into indole derivatives has shown their potential in various therapeutic areas, including as anticancer, antiviral, and anti-inflammatory agents . Furthermore, recent structure-based drug discovery efforts have highlighted the value of 1-ethyl-1H-indole analogs containing a urea linker. Studies indicate that such compounds can function as novel, potent type IV autotaxin (ATX) inhibitors . ATX is an important enzymatic target in oncology and fibrosis research, as it is responsible for producing lysophosphatidic acid (LPA), a growth-factor-like signaling molecule . The incorporation of a urea moiety in indole-based compounds has been strategically explored to optimize binding within the hydrophobic pocket of the ATX enzyme, leading to enhanced inhibitory potency . This compound is presented as a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and fibrotic diseases. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-14-13(17)15-11-9-16(4-2)12-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWGFQDEVRSRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CN(C2=CC=CC=C21)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Indole Urea Compounds, Including 1 Ethyl 3 1 Ethyl 1h Indol 3 Yl Urea

General Synthetic Routes for Indole-Urea Hybrids

The formation of the urea (B33335) bond is a critical step in the synthesis of indole-urea compounds. Several reliable methods have been established for this transformation, each with distinct advantages regarding substrate scope, reaction conditions, and scalability.

Carbodiimides are widely used as dehydration and coupling agents in organic synthesis, particularly for the formation of amide and peptide bonds. wikipedia.org Their application can be extended to urea synthesis, typically involving a multi-step, one-pot procedure. The general mechanism involves the activation of a carboxylic acid by the carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. peptide.com

This intermediate can then undergo a Curtius rearrangement, often promoted by an azide (B81097) source, to generate an isocyanate in situ. organic-chemistry.org The isocyanate is then trapped by an amine to form the desired urea. For the synthesis of an indole-urea hybrid, this would involve reacting an indole-containing carboxylic acid to generate an indole-isocyanate, which is then reacted with an amine. Alternatively, an indole-amine can be used to trap the isocyanate generated from a non-indole carboxylic acid. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to minimize side reactions and improve yields. peptide.com

Table 1: Common Carbodiimide Reagents and Properties

Reagent Acronym Form Byproduct Byproduct Solubility
N,N'-Dicyclohexylcarbodiimide DCC Solid Dicyclohexylurea (DCU) Insoluble in most organic solvents
Diisopropylcarbodiimide DIC Liquid Diisopropylurea (DIU) Soluble in common organic solvents

The most direct and widely employed method for synthesizing ureas is the reaction between an isocyanate and an amine. commonorganicchemistry.comnih.gov This reaction is typically efficient, proceeds under mild conditions, and does not require a catalyst. commonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group, followed by a proton transfer to yield the stable urea linkage. researchgate.net

For the synthesis of 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea, this pathway would involve the reaction of a key precursor, 1-ethyl-1H-indol-3-amine, with ethyl isocyanate. The reaction is generally performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.comnih.gov The versatility of this method allows for the synthesis of a wide array of substituted indole-urea derivatives by varying the substitution on both the indole-amine and the isocyanate reactant.

While the previously mentioned methods focus on creating the urea linkage, palladium-catalyzed cross-coupling reactions are fundamental for constructing the indole (B1671886) ring system itself, which serves as the core scaffold. mdpi.comelsevierpure.com These powerful C-C and C-N bond-forming reactions allow for the synthesis of complex and highly substituted indoles from readily available starting materials. mdpi.com

Several named reactions are prominent in indole synthesis:

Larock Indole Synthesis: This method involves the palladium-catalyzed heteroannulation of internal alkynes with o-haloanilines. It is a versatile approach for producing substituted indoles. mdpi.com

Heck Reaction: An intramolecular Heck reaction can be used to form the indole ring by cyclizing an enamine derivative. mdpi.com

Suzuki and Sonogashira Couplings: These reactions are used to introduce substituents onto the indole core or to construct precursors for cyclization. mdpi.commdpi.com For instance, a Sonogashira coupling between a terminal alkyne and an o-haloaniline can generate an intermediate that subsequently cyclizes to form the indole. mdpi.commdpi.com

Buchwald-Hartwig Amination: This reaction can be used for the C-N bond formation step in certain indole syntheses, for example, by coupling an amine with an aryl halide to form a precursor that can then be cyclized.

These palladium-catalyzed methods are crucial for preparing the specific indole precursors required for subsequent conversion into indole-urea compounds. deepdyve.comacs.org

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound relies on the preparation of key precursors, primarily 1-ethyl-1H-indol-3-amine. A plausible synthetic route to this intermediate begins with the functionalization of a pre-formed indole ring.

A common strategy for introducing a nitrogen functionality at the C3 position of indole is through electrophilic nitration. Indole reacts with a nitrating agent (e.g., HNO₃ in acetic anhydride) to yield 3-nitroindole. The subsequent step involves the N-alkylation of the indole nitrogen. 3-Nitroindole can be N-ethylated using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride) in an aprotic solvent like DMF to produce 1-ethyl-3-nitro-1H-indole.

The final step in forming the key amine precursor is the reduction of the nitro group. This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation with H₂ gas over a palladium catalyst (Pd/C). This yields the target precursor, 1-ethyl-1H-indol-3-amine .

Once the amine precursor is obtained, the final derivatization to form the urea involves the isocyanate-amine reaction pathway described previously. The 1-ethyl-1H-indol-3-amine is reacted with ethyl isocyanate in a suitable aprotic solvent to afford the final product, this compound.

Structure Activity Relationship Sar Studies of Indole Urea Compounds with Emphasis on Analogues of 1 Ethyl 3 1 Ethyl 1h Indol 3 Yl Urea

Impact of Substituents on the Indole (B1671886) Moiety

The indole nucleus is a prevalent scaffold in numerous biologically active compounds and approved drugs chula.ac.th. Its chemical versatility allows for modifications at several positions, each potentially leading to significant changes in biological effect.

The substitution at the N1 position of the indole ring is a common strategy to modulate the physicochemical and biological properties of indole derivatives. In the case of 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea, an ethyl group is present at this position.

Research on related indole-containing compounds has shown that N-alkylation can have a profound impact on biological activity. For instance, in some series of antiproliferative indole analogues, N-substituted compounds demonstrated considerably reduced potency compared to their N-unsubstituted counterparts researchgate.net. This suggests that the presence of a hydrogen atom on the indole nitrogen can be crucial for activity, potentially by participating in hydrogen bonding interactions with the biological target researchgate.net.

Conversely, in other contexts, N-alkylation can be beneficial. It can enhance metabolic stability, improve cell permeability, or introduce specific interactions with the target protein. The choice of the alkyl group is also critical; for example, substituting a methyl with an ethyl or a larger group can alter the steric and electronic profile of the molecule, leading to different biological outcomes. The development of novel N-alkylation methods continues to be an active area of research to create diverse indole derivatives for biological screening nih.govnih.govresearchgate.netresearchgate.netrsc.org.

Table 1: Effect of N1-Substitution on Biological Activity of Hypothetical Analogues

CompoundN1-SubstituentRelative Potency (Hypothetical)Rationale
Analogue A-HHighPotential for H-bond donation.
This compound -CH2CH3ModerateBalances lipophilicity and steric factors.
Analogue B-CH3Moderate-HighSmaller steric hindrance than ethyl.
Analogue C-BenzylLow-ModerateIncreased steric bulk may hinder binding.

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Modifications at other positions of the indole ring (e.g., C4, C5, C6, C7) also play a significant role in determining the biological activity. The introduction of different functional groups can influence factors such as electronic distribution, lipophilicity, and the ability to form specific interactions with the target.

For instance, studies on indole-based chalcone derivatives investigated the effects of varying substituents on the indole nucleus, highlighting that the position and nature of these groups are critical for activity researchgate.net. In one study, it was found that substitution at the 4-position of the indole ring was least favorable, while substitution at the 7-position with a methoxy group was most favorable for the observed biological activity researchgate.net. Similarly, the introduction of electron-withdrawing groups, such as fluorine, has been shown to enhance the potency of some indole derivatives mdpi.com.

These findings underscore the importance of a systematic exploration of the substituent effects around the indole ring to optimize the biological profile of compounds like this compound.

Role of the Urea (B33335) Linker in Molecular Interactions

In the context of this compound, the urea linker connects the two substituted ethyl-indole moieties. The conformational flexibility and hydrogen bonding capacity of this linker are pivotal for its interaction with target proteins. The presence of the urea functionality is a common feature in a wide range of medicinally relevant compounds, including anticancer, antibacterial, and antiviral agents nih.govresearchgate.netnih.gov.

The substitution pattern on the urea nitrogens also influences the molecule's properties. In diarylureas, the nature of the aryl substituents can affect the electronic properties and conformational preferences of the urea linker, which in turn can modulate biological activity researchgate.net.

Rational Design Principles for Modulating Biological Activity based on SAR

The insights gained from SAR studies form the basis for the rational design of new and improved analogues. For indole-urea compounds, several design principles can be applied to modulate their biological activity.

One key principle is the optimization of substituents on the indole ring. Based on SAR data, specific positions on the indole can be targeted for modification with groups that are known to enhance activity or improve pharmacokinetic properties. For example, if a hydrogen bond donor is crucial at the N1 position, analogues without N-alkylation might be prioritized researchgate.net.

Another principle involves the modification of the urea linker. While the core urea structure is often essential for binding, its flanking substituents can be altered to fine-tune activity researchgate.net. For instance, replacing one of the indole moieties with a different heterocyclic or aromatic ring system can lead to new compounds with altered selectivity and potency.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can further guide the design process nih.gov. By understanding the binding mode of a lead compound like this compound, medicinal chemists can design new analogues that make more optimal interactions with the target, for example, by introducing groups that can form additional hydrogen bonds or hydrophobic interactions.

Conformational Analysis and its Relationship to Biological Function

The three-dimensional conformation of a molecule is intimately linked to its biological function, as it dictates how the molecule fits into the binding site of its target. The urea functionality has a degree of conformational restriction due to resonance, but rotation around the C-N bonds is still possible nih.gov.

For N,N'-disubstituted ureas, trans,trans and cis,trans conformations are possible. The preferred conformation is influenced by the nature of the substituents on the nitrogen atoms nih.gov. For instance, N,N'-diphenylureas generally adopt a trans,trans conformation, but the introduction of N-methyl groups can shift the preference to a cis,cis conformation nih.gov.

Mechanistic Investigations and Biological Target Identification of Indole Urea Derivatives

Cellular and Molecular Mechanisms of Action for Indole-Urea Hybrids

Indole-urea derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their mechanism of action is multifaceted, often involving the modulation of key cellular signaling pathways implicated in various diseases. The urea (B33335) functionality is crucial for forming stable hydrogen bonds with protein and receptor targets, which is fundamental to their biological activity. nih.gov

Indole-urea derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes such as growth, proliferation, and differentiation.

Epidermal Growth Factor Receptor (EGFR): The cooperation between c-SRC and EGFR has been linked to more aggressive phenotypes in several cancers. nih.gov Studies have shown that combining SRC and EGFR inhibitors can trigger apoptosis and mitigate acquired resistance to chemotherapy. nih.gov Novel indole (B1671886) derivatives containing a urea moiety have been synthesized and evaluated as dual EGFR/SRC kinase inhibitors. nih.gov While some of these compounds showed potent activity against SRC kinase, their efficacy against EGFR was compared to existing inhibitors like osimertinib. nih.gov For instance, certain urea-containing indole derivatives exhibited strong inhibition profiles against SRC kinase. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. researchgate.netmdpi.com Indole-containing compounds, particularly those with a urea functional group, have been identified as effective agents against VEGFR. nih.gov The urea moiety is a common feature in many small molecule VEGFR2 tyrosine kinase inhibitors, such as sorafenib (B1663141) and sunitinib. nih.gov

Researchers have designed and synthesized novel 1H-indole derivatives with the characteristic features for VEGFR-2 inhibition. mdpi.com Molecular docking studies have supported the potential of these compounds to bind to the VEGFR-2 active site. mdpi.comresearchgate.net For example, a series of indolyl Schiff bases incorporated into a urea structure revealed promising antiproliferative and enzymatic inhibitory properties against VEGFR-2. nih.gov One such compound demonstrated an IC50 value of 0.078 ± 0.003 μM against VEGFR-2. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Indole-Urea Derivatives
Compound ClassTarget KinaseKey FindingsReference
Urea-containing indole derivativesEGFR/SRCExhibited strong inhibition against SRC kinase. nih.gov
Indolyl Schiff bases with ureaVEGFR-2Showed promising antiproliferation and enzymatic inhibitory properties. nih.gov
2-oxoindolin-3-ylidenes with ureaVEGFR-2A synthesized compound showed VEGFR-2 inhibition close to that of sunitinib. researchgate.net

G protein-coupled receptors are the largest family of membrane receptors in animals, transmitting a variety of extracellular signals into the cell. frontiersin.org Indole derivatives have been designed as multi-target ligands for aminergic GPCRs. nih.gov

Specifically, indole-2-carbonyl piperazine (B1678402) urea derivatives have been developed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that plays a role in the hydrolysis of endocannabinoids. nih.gov The endocannabinoid system, which includes cannabinoid receptors like CB1, is a therapeutic target for various central nervous system disorders. nih.gov One potent inhibitor from this class, compound 4i, displayed an IC50 of 0.12 μM with good selectivity over the cannabinoid receptor. nih.gov

The serotonergic system is a key target for drugs treating a range of neurological and psychiatric disorders. impactfactor.org Indole is a core structure in serotonin (B10506) (5-hydroxytryptamine). impactfactor.org Research has explored 2-(1H-indol-3-yl)ethylthiourea derivatives for their binding affinities at 5-HT2A and 5-HT2C receptors and their functional activities at 5-HT1A receptors. nih.gov

Furthermore, the 5-HT1D receptor has been identified as a presynaptic autoreceptor, and antagonists preferring this receptor have been shown to potentiate the outflow of serotonin. nih.gov The bivalent ligand approach has been used to design serotonin dimers that are potent and selective 5-HT1B/1D agonists. nih.gov These studies indicate that the indole nucleus is a critical pharmacophore for interaction with various serotonin receptor subtypes.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Caspase-3 is a key executioner caspase in the apoptotic pathway. nih.gov

Indole derivatives have been shown to induce apoptosis through various mechanisms. For example, Indole-3-carbinol (I3C) has been demonstrated to induce apoptosis in lung cancer cells through the activation of the caspase-8 pathway and p53. nih.gov In human leukemia cells, certain α-bromoacryloylamido indolyl pyridinyl propenones, which are hybrid molecules, have been shown to be potent inducers of apoptosis. researchgate.net The mechanism involves the activation of the caspase cascade, including caspase-9, caspase-8, and the executioner caspase-3/7. researchgate.net The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is a hallmark of apoptosis and has been observed following treatment with these compounds. researchgate.netresearchgate.net

Table 2: Apoptotic Activity of Indole Derivatives
Compound ClassCell LineMechanismKey FindingsReference
Indole-3-carbinol (I3C)A549 (Lung Cancer)p53 and Caspase-8 activationIncreased cleavage of caspase-8, -9, -3, and PARP. nih.gov
α-bromoacryloylamido indolyl pyridinyl propenonesU-937 (Leukemia)Caspase cascade activationInduced activation of caspase-9, -8, and -3/7. researchgate.net
Indole-2-carbonyl piperazine urea derivativesRat Hippocampal NeuronsRestraining apoptosisIncreased BDNF levels and restrained apoptosis. nih.gov

The BRAF protein is a key component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are found in a significant percentage of human cancers. A novel series of diaryl urea compounds incorporating an oxindole (B195798) moiety has been designed as type II BRAF inhibitors. nih.gov These compounds were developed through molecular hybridization of a diaryl urea scaffold, which binds to the inactive conformation of protein kinases, and an oxindole core. nih.gov Several of these compounds exhibited sub-micromolar IC50 values against BRAFV600E, a common mutation, and demonstrated higher selectivity for the mutant over the wild-type BRAF. nih.gov Further cellular assays revealed that these compounds could halt the cell cycle and induce apoptosis in melanoma cell lines expressing the BRAFV600E mutation. nih.gov

Identification of Specific Protein and Enzyme Targets (e.g., tubulin, topoisomerase II)

Beyond kinase and receptor modulation, indole-urea and related indole derivatives have been found to interact with other critical cellular machinery.

Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents. nih.gov The indole scaffold is present in a wide array of natural and synthetic antitubulin agents. nih.govnih.gov Various indole-based derivatives have been synthesized and shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.gov

Topoisomerase II: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. nih.gov Topoisomerase II is a validated target for a number of anticancer drugs. nih.gov Novel indenoindole derivatives have been identified as potent cytotoxic agents that target DNA and topoisomerase II. nih.gov These compounds were found to intercalate into DNA and stimulate DNA cleavage by topoisomerase II, stabilizing the topoisomerase II-DNA covalent complexes. nih.gov Their activity is comparable to the established topoisomerase II inhibitor, etoposide. nih.gov Other pyrazolo[1,5-a]indole derivatives have been identified as dual inhibitors of topoisomerase I and II. nih.gov

Allosteric Modulation Mechanisms of Receptors

Extensive searches for research findings and detailed data specifically concerning the allosteric modulation mechanisms of the chemical compound 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea have yielded no specific results. Currently, there is no publicly available scientific literature detailing its activity as an allosteric modulator, nor are there any identified biological targets or mechanistic studies for this particular compound.

While the broader class of indole-urea derivatives has been investigated for a variety of biological activities, including the allosteric modulation of certain receptors, this information is not directly applicable to the specific compound . Scientific inquiry into the precise mechanisms of action and receptor interactions is highly specific to the molecular structure of the compound. Therefore, without dedicated research on this compound, any discussion of its potential allosteric modulatory effects would be speculative and fall outside the requested scope of providing scientifically accurate, data-driven content.

Consequently, no data tables or detailed research findings on the allosteric modulation mechanisms of this compound can be provided at this time.

Exploration of Analogues and Derivatives of 1 Ethyl 3 1 Ethyl 1h Indol 3 Yl Urea

Structural Modifications and their Functional Consequences

The indole-urea scaffold is a privileged structure in drug discovery, and modifications to its core components can lead to significant changes in biological activity. Structure-activity relationship (SAR) studies have been conducted on various analogues to optimize their therapeutic potential, primarily in the context of anticancer agents. These modifications typically involve the indole (B1671886) nucleus, the urea (B33335) linker, and the terminal substituent.

Modifications on the Indole Nucleus: The indole ring itself can be substituted at various positions. For instance, the introduction of an adamantane (B196018) group at the 2-position of the indole ring has been explored. A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea (B124793) derivatives were synthesized and evaluated for their anti-proliferative activity against several cancer cell lines. rsc.org The adamantane moiety, a bulky lipophilic group, was found to be a key contributor to the cytotoxic effects.

Modifications on the Urea Linker and Terminal Substituent: The nature of the substituent on the terminal nitrogen of the urea moiety plays a crucial role in determining the biological activity. In the same series of adamantane-bearing indole-ureas, various alkyl, cycloalkyl, and aryl groups were introduced. The anti-proliferative activity was found to be sensitive to these changes. For example, compound 7s (bearing a 4-chlorophenyl group) showed a potent inhibitory concentration (IC50) of 3.8 µM against the H460 lung cancer cell line and was found to mediate its effect through the orphan nuclear receptor Nur77. rsc.org In contrast, compound 7e , which contains a cycloheptyl group, was inactive, suggesting that an aromatic substituent is preferred at this position for this particular series. rsc.org

The following table summarizes the anti-proliferative activity of selected 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives against the H460 lung cancer cell line, illustrating the impact of the terminal substituent. rsc.orgrsc.org

CompoundTerminal Substituent (R)IC50 (µM) against H460 cells
7bCyclobutyl10.0 - 25.0
7eCycloheptyl> 100 (inactive)
7nPhenyl5.7
7s4-Chlorophenyl3.8
7w4-Fluorophenyl5.2

Hybrid Molecules Incorporating Indole-Urea Scaffold with Other Pharmacophores

A prominent strategy in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophores to achieve a synergistic or multi-target therapeutic effect. nih.gov The indole-urea scaffold has been successfully integrated with other biologically active moieties to develop novel anticancer agents.

One such approach involves the hybridization of indole, urea, and 1,3,4-thiadiazole (B1197879) motifs. A series of these hybrid compounds were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. researchgate.net The design strategy leverages the known anticancer properties of each component. The results showed that several of these hybrids exhibited moderate to good activity. Notably, compound E25 demonstrated promising activity against the K562 human chronic myeloid leukemia cell line with an IC50 value of 9.42 µM and was shown to induce apoptosis. researchgate.net

Another example is the creation of hybrid molecules containing indole, thiazolidinedione, and triazole moieties. researchgate.net Thiazolidinediones are known for their insulin-sensitizing effects but also possess anticancer properties. In one study, a library of these hybrids was synthesized, and their anticancer activity was evaluated. Compound 9i , with an m-acetylphenyl substituent, showed outstanding activity against four different cancer cell lines, in some cases exceeding the potency of the standard drug doxorubicin. researchgate.net

The table below presents data for selected indole-thiazolidinedione-triazole hybrid molecules against the MCF7 breast cancer cell line. researchgate.net

CompoundSubstituent on Terminal Phenyl RingIC50 (µM) against MCF7 cells
9hp-methylphenyl4.13
9im-acetylphenyl2.89
9lp-nitrophenyl4.01
Doxorubicin (Standard)4.13

These examples highlight the versatility of the indole-urea scaffold in the construction of multi-target agents, a promising approach for overcoming drug resistance and improving therapeutic outcomes in cancer. nih.gov

Synthesis and Evaluation of Chiral Indole-Urea Analogues

Chirality is a fundamental aspect of molecular recognition in biological systems. The spatial arrangement of atoms in a molecule can significantly influence its pharmacological activity. While specific studies on the synthesis and evaluation of chiral analogues of 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea are scarce, the principles of enantioselective synthesis are well-established for indole derivatives and related urea compounds.

The development of chiral catalysts is crucial for the enantioselective synthesis of complex molecules. Chiral urea and thiourea derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including those involving indoles. nih.gov These catalysts operate through hydrogen bonding interactions to control the stereochemical outcome of a reaction. For instance, bifunctional (thio)urea derivatives have been used to catalyze the enantioselective Friedel-Crafts hydroxyalkylation of hydroxyindoles with isatins, affording products with up to 94% enantiomeric excess (ee). nih.gov

Furthermore, the synthesis of chiral indole derivatives is an active area of research. sciencedaily.com Strategies such as catalytic asymmetric dearomatization of indoles have been developed to produce chiral indolenines and fused indolines with excellent enantioselectivities. sciencedaily.com These methods provide access to enantiomerically pure building blocks that could be used to synthesize chiral indole-urea analogues.

While the synthesis of chiral analogues of this compound has not been explicitly reported, the existing methodologies for asymmetric synthesis in indole chemistry provide a clear pathway for their potential creation. The evaluation of such chiral analogues would be a critical step in understanding the stereochemical requirements for biological activity and could lead to the development of more potent and selective therapeutic agents.

Advanced Analytical and Spectroscopic Techniques for Indole Urea Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For "1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea," both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the indole (B1671886) ring, the urea (B33335) linkage, and the ethyl substituents. youtube.comnih.gov

In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their electronic environment. The aromatic protons on the indole ring typically appear in the downfield region (around 7.0-8.5 ppm). rsc.org The N-H protons of the urea group would also be expected in this region, often as a broad singlet. The methylene (-CH₂) and methyl (-CH₃) protons of the two distinct ethyl groups would resonate in the upfield region, with their signals split into characteristic quartet and triplet patterns, respectively, due to spin-spin coupling. rsc.orguva.nl

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) of the urea moiety is particularly diagnostic, appearing significantly downfield (typically >150 ppm). rsc.org Carbons of the indole ring appear in the aromatic region (100-140 ppm), while the aliphatic carbons of the ethyl groups are found in the upfield region (<50 ppm). rsc.orgresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, confirming the final structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole Aromatic Protons 7.0 - 8.5 100 - 140
Urea N-H Protons 6.0 - 8.5 -
N-CH₂ (Indole) ~4.2 ~42
N-CH₃ (Indole) ~1.5 ~15
N-CH₂ (Urea) ~3.4 ~38
N-CH₃ (Urea) ~1.2 ~16

Note: Predicted values are based on typical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. libretexts.org For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or M⁺). rsc.org

Electron impact (EI) or electrospray ionization (ESI) techniques are commonly used to generate ions. scirp.orgnih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound (C₁₃H₁₇N₃O, molecular weight: 231.29 g/mol ). The fragmentation pattern is crucial for confirming the structure. Common fragmentation pathways for indole derivatives involve cleavage of the indole ring or its substituents. scirp.orgresearchgate.net For this specific molecule, characteristic fragments would likely arise from the cleavage of the urea linkage and the loss of the ethyl groups.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Predicted Fragment Identity
231 [M]⁺ (Molecular Ion)
202 [M - C₂H₅]⁺
159 [1-ethyl-1H-indol-3-amine]⁺
144 [1-ethyl-1H-indol-3-yl]⁺
130 [Indole ring fragment]⁺

Note: Fragmentation is complex and the observed peaks can vary based on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov The IR spectrum of "this compound" would exhibit characteristic absorption bands confirming its key structural features. libretexts.org

The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretching of the urea group, typically found around 1630-1680 cm⁻¹. docbrown.infotandfonline.com The N-H stretching vibrations of the urea and indole groups would appear as one or more bands in the region of 3200-3500 cm⁻¹. tandfonline.comresearchgate.net C-N stretching vibrations are expected in the 1000-1350 cm⁻¹ range. Additionally, absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) would be visible, confirming the presence of the indole ring and ethyl groups, respectively. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹)
Amine/Amide N-H Stretch 3200 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Alkyl Groups C-H Stretch 2850 - 2960
Urea C=O Stretch 1630 - 1680
Amine/Amide N-H Bend 1550 - 1650
Aromatic Ring C=C Stretch 1450 - 1600

Chromatography Techniques (e.g., HPLC, LC-MS, UPLC) for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration. nih.gov High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of indole-urea derivatives. nih.govmdpi.com

For "this compound," a reverse-phase HPLC method would typically be employed. nih.govresearchgate.net This involves a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. mdpi.comcetjournal.it The purity of the compound is determined by integrating the area of its peak in the chromatogram relative to the total area of all peaks. When coupled with a mass spectrometer (LC-MS), this technique provides simultaneous separation, identification, and quantification, offering a high degree of confidence in the analytical results. mdpi.com

Table 4: Typical HPLC Conditions for Analysis of this compound

Parameter Typical Condition
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 0.5 - 1.0 mL/min
Detection UV at ~280 nm or Mass Spectrometry (MS)

X-Ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. rsc.orgresearchgate.net

For "this compound," a single-crystal X-ray diffraction study would elucidate the planarity of the indole and urea moieties and the orientation of the ethyl groups. nih.gov Crucially, it would reveal the network of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is a dominant interaction for urea-containing compounds; the N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net These interactions dictate the molecular packing in the crystal. The analysis can also reveal other non-covalent interactions, such as π-π stacking between indole rings of adjacent molecules. nuph.edu.ua

Table 5: Key Parameters Obtained from X-Ray Crystallography

Parameter Information Provided
Unit Cell Dimensions Size and shape of the repeating crystal lattice unit
Space Group Symmetry of the crystal structure
Bond Lengths & Angles Precise geometry of the molecule
Torsional Angles Conformation of flexible parts (e.g., ethyl groups)
Hydrogen Bond Geometry Details of intermolecular hydrogen bonding network

Future Directions and Research Perspectives for Indole Urea Compounds

Development of Novel Indole-Urea Scaffolds with Enhanced Selectivity

A primary objective in the evolution of indole-urea compounds is the rational design of new scaffolds with superior selectivity for their biological targets. This is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Researchers are actively exploring modifications to both the indole (B1671886) and urea (B33335) moieties to achieve this.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole ring, the urea linker, and the terminal aromatic group allows for a detailed understanding of how structural changes influence binding affinity and selectivity. For instance, the substitution pattern on the indole ring can significantly impact interactions with specific receptor subtypes.

Conformational Constraint: Introducing rigid elements or cyclic structures into the scaffold can lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity for the target protein.

Exploitation of Subtle Receptor Differences: In-depth knowledge of the target's binding site, often obtained through X-ray crystallography or cryo-electron microscopy, enables the design of ligands that exploit minor differences between related proteins to achieve high selectivity. For example, the difference of just two amino acid residues between serotonin (B10506) receptor subtypes has been exploited to design selective ligands. acs.org

Recent breakthroughs in synthetic chemistry are also facilitating the creation of more diverse and complex indole-urea derivatives. For example, new catalytic methods are enabling the functionalization of previously inaccessible positions on the indole ring, opening up new avenues for SAR exploration. news-medical.net

Applications of Indole-Urea Compounds as Chemical Probes for Biological Systems

Beyond their therapeutic potential, indole-urea derivatives are valuable tools for dissecting complex biological processes. Their ability to selectively bind to specific proteins makes them excellent candidates for development as chemical probes.

These probes can be used to:

Identify and Validate Drug Targets: By observing the downstream effects of a selective indole-urea compound, researchers can gain insights into the function of its target protein and validate its role in disease.

Visualize Biological Processes: Fluorescently labeling indole-urea compounds allows for the real-time imaging of their target proteins within living cells and organisms, providing spatial and temporal information about their localization and dynamics. nih.govrsc.org Indole and its derivatives are known to exhibit strong fluorescence, making them well-suited for this application. nih.gov

Facilitate Target Engagement Studies: Chemical probes can be used in assays to confirm that a drug candidate is binding to its intended target in a cellular or in vivo context.

The development of indole-urea based probes often involves the incorporation of a reporter group, such as a fluorophore or a biotin tag, without compromising the compound's binding affinity and selectivity. Careful design and synthetic strategies are essential for the successful creation of these powerful research tools.

Advances in High-Throughput Screening for Indole-Urea Libraries

The discovery of novel bioactive indole-urea compounds is greatly accelerated by high-throughput screening (HTS) technologies. HTS allows for the rapid testing of large libraries of compounds against a specific biological target or in a cellular assay.

Modern HTS platforms incorporate:

Robotics and Automation: Automated liquid handling systems and robotic plate movers enable the screening of thousands of compounds per day with high precision and reproducibility. nyu.edu

Miniaturization: The use of 384-well and 1536-well microplates significantly reduces the amount of reagents and compounds required, making the screening process more cost-effective. nih.gov

Diverse Detection Methods: A wide range of detection technologies, including fluorescence, luminescence, and absorbance, are employed to measure the activity of the compounds in the assays. umn.edu

The success of an HTS campaign relies heavily on the quality and diversity of the compound library. The creation of large and structurally diverse indole-urea libraries is therefore a key focus for many medicinal chemistry groups. The data generated from HTS campaigns is then analyzed to identify "hits"—compounds that exhibit the desired biological activity. These hits serve as starting points for further optimization through medicinal chemistry efforts.

Screening PlatformKey FeaturesThroughputDetection Modes
Johns Hopkins ChemCOREAccess to large compound libraries (e.g., NIH full collection of 300,000 compounds).HighLuminescence, fluorescence, polarization. agilent.com
NYU Abu Dhabi HTS CoreIntegrated screening platform with high-content imaging capabilities.HighBright-field and multi-channel fluorescence imaging. nyu.edu
University of Minnesota ITDDDiverse small molecule library of over 330,000 compounds.HighFluorescence, absorbance, high content imaging, surface plasmon resonance. umn.edu

Computational and AI-Driven Discovery of New Indole-Urea Derivatives

In recent years, computational methods and artificial intelligence (AI) have emerged as powerful tools for accelerating the discovery and design of new drugs. nih.govjneonatalsurg.com These approaches are being increasingly applied to the discovery of novel indole-urea derivatives.

Virtually Screen Large Compound Libraries: In silico screening allows for the rapid evaluation of millions of virtual compounds, prioritizing those that are most likely to be active against a specific target.

Predict ADMET Properties: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indole-urea derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties, providing innovative starting points for new indole-urea scaffolds.

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via urea-forming reactions using triphosgene or carbodiimide-mediated coupling. For example, triphosgene reacts with indole derivatives in tetrahydrofuran (THF) under inert conditions (0°C, 4 hours), followed by amine coupling at elevated temperatures (60°C, 4 hours) . Yield optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of triphosgene to indole precursor). Solvent polarity (e.g., toluene vs. THF) and base selection (trimethylamine vs. Dabco) significantly affect reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar ureas?

Methodological Answer:

  • ¹H NMR : The indole NH proton typically resonates at δ 10.5–11.5 ppm, while urea NH protons appear as broad singlets at δ 5.5–6.5 ppm. Ethyl groups exhibit quartets (δ 1.2–1.4 ppm) and triplets (δ 3.3–3.5 ppm) .
  • ¹³C NMR : The urea carbonyl (C=O) resonates at δ 155–160 ppm, distinct from amides or carbamates .
  • IR : A strong C=O stretch near 1650–1700 cm⁻¹ confirms urea formation. Indole C-H out-of-plane bends (~740 cm⁻¹) aid structural validation .

Q. What solubility challenges arise during in vitro assays, and how can they be mitigated?

Methodological Answer: The compound’s hydrophobicity (logP ~3.5–4.0) limits aqueous solubility. Strategies include:

  • Using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation.
  • Preparing phosphate-buffered saline (PBS) suspensions with sonication (20 kHz, 5 minutes).
  • Quantifying solubility via UV-Vis spectroscopy at λmax (~280 nm for indole absorption) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL software is critical:

  • Crystallize the compound in ethanol/water (7:3) via slow evaporation.
  • Resolve torsional angles between the urea moiety and indole ring using Olex2 or Mercury.
  • Validate hydrogen-bonding networks (N-H⋯O=C) with PLATON to confirm urea geometry .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

Methodological Answer:

  • Analog Synthesis : Replace ethyl groups with methyl or propyl substituents to assess steric effects.
  • Biological Testing : Use MTT assays (e.g., IC₅₀ determination in cancer cell lines) paired with molecular docking (AutoDock Vina) to correlate substituent size with target binding .
  • Data Interpretation : Apply multivariate regression to link logP, polar surface area, and bioactivity .

Q. How can contradictory bioassay results (e.g., cytotoxicity vs. non-toxicity) be systematically addressed?

Methodological Answer:

  • Control Experiments : Test compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC.
  • Batch Variation Analysis : Compare multiple synthetic batches using LC-MS to rule out impurities.
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) from necrosis (propidium iodide) .

Q. What computational methods validate the compound’s pharmacokinetic (ADME) properties?

Methodological Answer:

  • In Silico Tools : Use SwissADME for predicting permeability (Caco-2 model) and cytochrome P450 interactions.
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess membrane penetration.
  • Statistical Validation : Compare predictions with experimental Caco-2 data (R² > 0.85) .

Data Analysis & Reporting Guidelines

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*).
  • Decoupling Experiments : Perform NOESY to resolve overlapping signals in crowded regions (e.g., δ 7.0–8.0 ppm for aromatic protons) .

Q. What criteria ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Detailed Reporting : Specify solvent purity (e.g., HPLC-grade THF), drying methods (MgSO₄ vs. molecular sieves), and inert gas flow rates (N₂, 20 mL/min).
  • Batch Records : Document reaction monitoring intervals (e.g., every 30 minutes via TLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.